4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 343373-36-4
VCID: VC6251704
InChI: InChI=1S/C18H18BrN3O/c1-12-8-13(2)17(14(3)9-12)10-22-18(23)21(11-20-22)16-6-4-15(19)5-7-16/h4-9,11H,10H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)CN2C(=O)N(C=N2)C3=CC=C(C=C3)Br)C
Molecular Formula: C18H18BrN3O
Molecular Weight: 372.266

4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS No.: 343373-36-4

Cat. No.: VC6251704

Molecular Formula: C18H18BrN3O

Molecular Weight: 372.266

* For research use only. Not for human or veterinary use.

4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - 343373-36-4

Specification

CAS No. 343373-36-4
Molecular Formula C18H18BrN3O
Molecular Weight 372.266
IUPAC Name 4-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)methyl]-1,2,4-triazol-3-one
Standard InChI InChI=1S/C18H18BrN3O/c1-12-8-13(2)17(14(3)9-12)10-22-18(23)21(11-20-22)16-6-4-15(19)5-7-16/h4-9,11H,10H2,1-3H3
Standard InChI Key URVWXIIMLNMLPL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)CN2C(=O)N(C=N2)C3=CC=C(C=C3)Br)C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-triazol-3-one ring system, with a 4-bromophenyl group at position 4 and a mesitylmethyl (2,4,6-trimethylbenzyl) group at position 2. The mesitylmethyl substituent introduces steric bulk, while the bromine atom enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions .

Table 1: Basic Physicochemical Properties

PropertyValueSource
CAS Number343373-36-4
Molecular FormulaC₁₈H₁₈BrN₃O
Molecular Weight372.26 g/mol
MDL NumberMFCD01316701
AppearanceSolid (exact form unspecified)

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) or infrared (IR) data for this specific compound are unavailable in the provided sources, analogous triazolones exhibit characteristic signals. For example, 1H NMR of related triazolium salts shows peaks between δ 7.2–10.9 ppm for aromatic protons and δ 2.1–4.2 ppm for methyl and benzyl groups . The bromine atom’s presence would further split aromatic signals in the 4-bromophenyl moiety.

Synthetic Methodologies

General Synthesis of Triazolones

Triazolones are typically synthesized via cyclocondensation of hydrazides with carbonyl compounds or through functionalization of pre-formed triazole rings. A representative procedure from the literature involves:

  • Grinding precursors: Mixing N,N-dimethylformamide azine with a primary amine or aniline derivative .

  • Thermal cyclization: Heating the mixture to 150°C under inert conditions for 16 hours .

  • Work-up: Basification, extraction with dichloromethane, and purification via chromatography or precipitation .

For 4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, the mesitylmethyl group likely originates from mesitylmethyl bromide or chloride, reacting with a triazolone intermediate. The bromophenyl group may be introduced via a Suzuki-Miyaura coupling or direct bromination .

Table 2: Key Reaction Conditions for Triazolone Synthesis

ParameterValueSource
Temperature150°C
Reaction Time16 hours
Catalystpara-Toluenesulfonic acid (optional)
SolventXylenes or solvent-free

Challenges in Synthesis

The steric hindrance from the mesitylmethyl group may slow alkylation steps, necessitating prolonged reaction times or elevated temperatures. Additionally, the bromophenyl substituent’s electron-withdrawing nature could destabilize intermediates, requiring careful control of reaction conditions .

Thermodynamic and Stability Profiles

Enthalpic and Thermal Data

While direct thermodynamic data for 4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one are unavailable, related triazolones provide insights. For example, 1,2-dihydro-3H-1,2,4-triazol-3-one (CAS 930-33-6) has a standard enthalpy of formation (ΔfH° solid) of -142.40 ± 0.70 kJ/mol and a heat capacity (Cₚ,solid) of 68.90 J/mol·K at 320 K . These values suggest moderate thermal stability, which may be enhanced in the target compound due to the bulky mesitylmethyl group.

Degradation Pathways

Triazolones are susceptible to hydrolysis under acidic or basic conditions, with the carbonyl group at position 3 being a potential site of nucleophilic attack. The bromine atom may also undergo displacement in the presence of strong nucleophiles, forming aryl derivatives .

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